Enzymatic Potency: SARS-CoV-2-IN-11 vs. SARS-CoV-2-IN-10 and GC376
SARS-CoV-2-IN-11 demonstrates sub-nanomolar inhibition of SARS-CoV-2 3CLpro with an IC50 of 0.17 nM . This is comparable to the analog SARS-CoV-2-IN-10 (IC50 = 0.13 nM), but the key differentiation lies in cellular antiviral activity and cytotoxicity profile (see subsequent evidence). In contrast, the widely used control inhibitor GC376 exhibits an IC50 approximately 200-fold higher (35 nM) against the same enzyme [1]. This vast difference in intrinsic potency underscores the importance of compound selection for assays requiring maximum target engagement at low concentrations.
| Evidence Dimension | 3CLpro Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.17 nM |
| Comparator Or Baseline | SARS-CoV-2-IN-10: 0.13 nM; GC376: 35 nM |
| Quantified Difference | ~0.04 nM lower than SARS-CoV-2-IN-10; ~206-fold more potent than GC376 |
| Conditions | FRET-based enzymatic assay |
Why This Matters
For in vitro biochemical screens or co-crystallization studies, the 0.17 nM potency allows use of minimal compound concentrations, reducing off-target effects and enabling precise enzyme kinetics.
- [1] Nature Communications. Table 1: SARS-CoV-2 inhibition data for GC376 analogs. 2022. View Source
